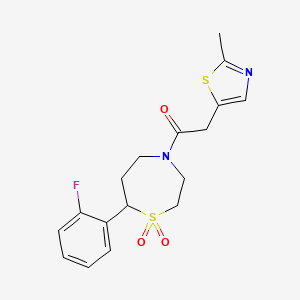

![molecular formula C21H20N4O2S2 B2358185 N-(6-méthylbenzo[d]thiazol-2-yl)-2-((1-(4-éthoxyphényl)-1H-imidazol-2-yl)thio)acétamide CAS No. 688336-45-0](/img/structure/B2358185.png)

N-(6-méthylbenzo[d]thiazol-2-yl)-2-((1-(4-éthoxyphényl)-1H-imidazol-2-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

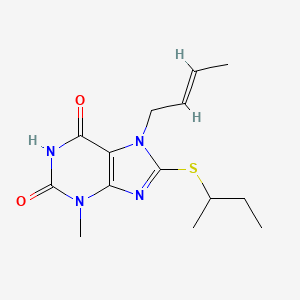

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale

Le composé a été étudié pour son potentiel antitumoral. Plus précisément, il appartient à la classe des dérivés de thiéno[3,2-d]pyrimidine et agit comme un activateur de l'enzyme EZH2. Dans une étude, le composé 12e a démontré une activité antitumorale remarquable contre les lignées cellulaires de lymphome (SU-DHL-6, WSU-DLCL-2 et K562) avec une faible toxicité pour les cellules HEK293T normales . Une optimisation et une évaluation plus approfondies de ce composé pourraient conduire à de nouveaux inhibiteurs d'EZH2 pour le traitement du cancer.

Inhibition de la Protéine Kinase

Une autre voie de recherche implique l'inhibition de la protéine kinase humaine CK2. Des acides (thieno[2,3-d]pyrimidin-4-ylthio)carboxyliques substitués, y compris des dérivés de notre composé, ont été synthétisés et testés in vitro. Notamment, l'acide 3-{[5-(4-méthylphényl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoïque et l'acide 3-{[5-(4-éthoxyphényl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoïque ont présenté une activité inhibitrice puissante contre CK2 . La compréhension des interactions moléculaires de notre composé avec CK2 peut guider le développement de médicaments.

Inhibition de SHP1

Des études théoriques et des applications expérimentales ont exploré les effets inhibiteurs des dérivés de 2-phényl-1,3,4-thiadiazole sur SHP1. Bien que n'étant pas directement liés à notre composé, ces résultats mettent en évidence la pertinence de composés similaires contenant du soufre dans la modulation des voies de signalisation cellulaire . L'étude de l'impact de notre composé sur SHP1 pourrait fournir des informations précieuses.

Inhibition de la Migration

Le composé 12e a également inhibé la migration des cellules SU-DHL-6. L'étude de ses effets sur la motilité cellulaire et la métastase pourrait être pertinente pour les stratégies de traitement du cancer.

En résumé, notre composé est prometteur dans divers domaines scientifiques, de l'activité antitumorale à l'inhibition de la protéine kinase. Les chercheurs devraient explorer son potentiel en profondeur, en tenant compte de sa structure unique et de ses effets biologiques.

Propriétés

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-3-27-16-7-5-15(6-8-16)25-11-10-22-21(25)28-13-19(26)24-20-23-17-9-4-14(2)12-18(17)29-20/h4-12H,3,13H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYGJZELZXUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)